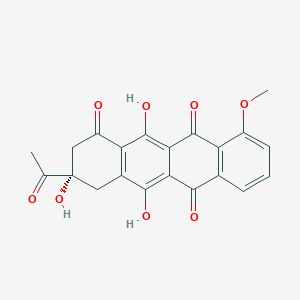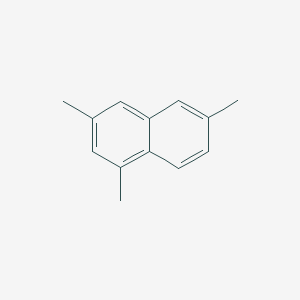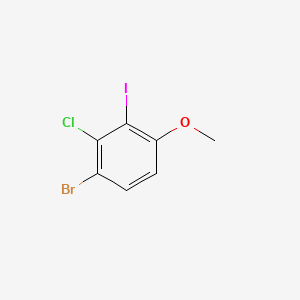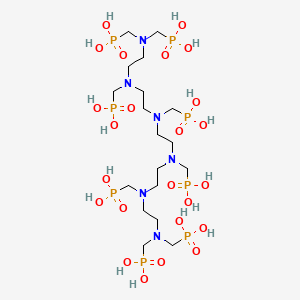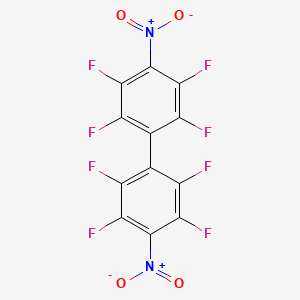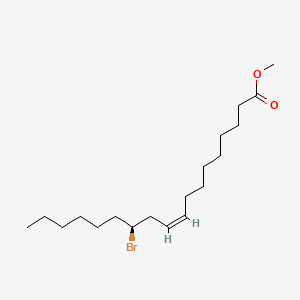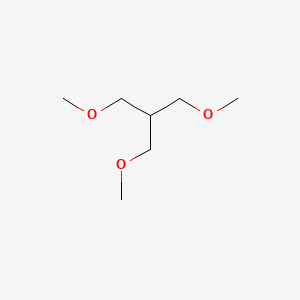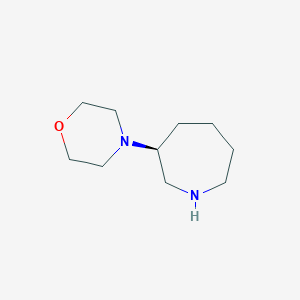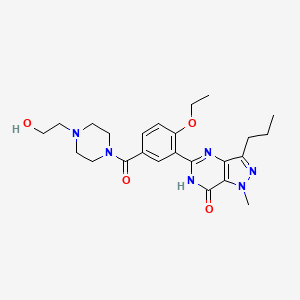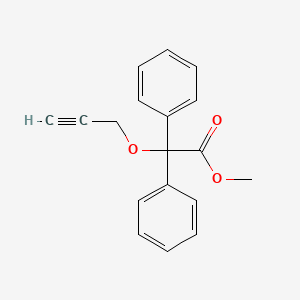
alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester is an organic compound that belongs to the class of acetic acid esters. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development as a precursor or active pharmaceutical ingredient.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Ethyl Ester
- Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Propyl Ester
Uniqueness
Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester may exhibit unique properties such as different reactivity or biological activity compared to its analogs due to the presence of the methyl ester group.
Eigenschaften
Molekularformel |
C18H16O3 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
methyl 2,2-diphenyl-2-prop-2-ynoxyacetate |
InChI |
InChI=1S/C18H16O3/c1-3-14-21-18(17(19)20-2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h1,4-13H,14H2,2H3 |
InChI-Schlüssel |
LYWYJHMQLOLFKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
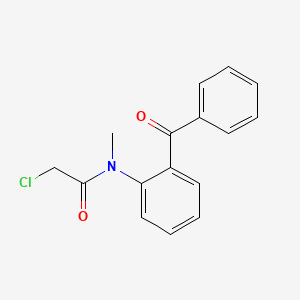
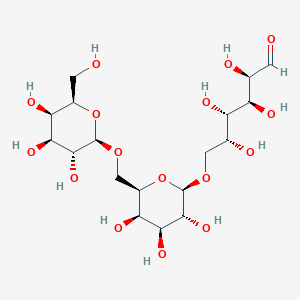
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
